N-[(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinyl)carbonothioyl]-3-iodo-4-methylbenzamide
Description
N-({2-[4-(acetylamino)benzoyl]hydrazino}carbonothioyl)-3-iodo-4-methylbenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylamino group, a benzoyl hydrazino group, a carbonothioyl group, an iodine atom, and a methylbenzamide moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Properties
Molecular Formula |
C18H17IN4O3S |
|---|---|
Molecular Weight |
496.3 g/mol |
IUPAC Name |
N-[[(4-acetamidobenzoyl)amino]carbamothioyl]-3-iodo-4-methylbenzamide |
InChI |
InChI=1S/C18H17IN4O3S/c1-10-3-4-13(9-15(10)19)16(25)21-18(27)23-22-17(26)12-5-7-14(8-6-12)20-11(2)24/h3-9H,1-2H3,(H,20,24)(H,22,26)(H2,21,23,25,27) |
InChI Key |
MOLYNAHMMIPOOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC=C(C=C2)NC(=O)C)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[4-(acetylamino)benzoyl]hydrazino}carbonothioyl)-3-iodo-4-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Benzoylation: The acetylated aniline is then reacted with benzoyl chloride in the presence of a base to form the benzoyl derivative.
Hydrazination: The benzoyl derivative is treated with hydrazine hydrate to introduce the hydrazino group.
Thioylation: The hydrazino compound is then reacted with carbon disulfide to form the carbonothioyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({2-[4-(acetylamino)benzoyl]hydrazino}carbonothioyl)-3-iodo-4-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles such as halides, amines, or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the iodine atom.
Scientific Research Applications
N-({2-[4-(acetylamino)benzoyl]hydrazino}carbonothioyl)-3-iodo-4-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({2-[4-(acetylamino)benzoyl]hydrazino}carbonothioyl)-3-iodo-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in cellular processes, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-aminophenyl)benzamide: A compound with similar structural features but lacking the iodine and carbonothioyl groups.
4-acetylamino-N-(2-aminophenyl)benzamide: Similar structure but without the iodine atom.
N-(2-benzoylhydrazino)carbonothioyl-4-methylbenzamide: Similar structure but without the acetylamino group.
Uniqueness
N-({2-[4-(acetylamino)benzoyl]hydrazino}carbonothioyl)-3-iodo-4-methylbenzamide is unique due to the presence of multiple functional groups, including the acetylamino, benzoyl hydrazino, carbonothioyl, iodine, and methylbenzamide moieties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
